An In-Depth Technical Guide to the Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery.[1] The unique three-dimensional structure of this compound makes it a compelling building block for developing novel therapeutics, including potential antimicrobial and antitumor agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the synthetic strategy and experimental choices.
Introduction to 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride
3-Oxa-9-azaspiro[5.5]undecane hydrochloride is a high-purity chemical intermediate recognized for its role in the synthesis of innovative inhibitors targeting infectious diseases.[1] Notably, derivatives of this scaffold have demonstrated significant activity as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, even against multidrug-resistant strains.[1] The spirocyclic system, which incorporates both an oxane and a piperidine ring, offers a rigid yet conformationally distinct structure that can effectively probe the binding sites of biological targets.[1]
The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and further chemical transformations. The synthesis of this valuable building block is a critical step in the exploration of its therapeutic potential.
Synthetic Strategy: A Two-Step Approach from a Boc-Protected Intermediate
The most common and reliable laboratory-scale synthesis of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride proceeds through a two-step sequence involving a tert-butyloxycarbonyl (Boc)-protected intermediate, tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate . This strategy is favored due to the high efficiency and selectivity of both the Boc protection and deprotection steps.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 3-Oxa-9-azaspiro[5.5]undecane hydrochloride.
The Rationale for Boc Protection
The use of the Boc protecting group is a strategic choice in this synthesis. The secondary amine in the piperidine ring of the starting material is a nucleophilic site that can undergo undesired side reactions in subsequent synthetic steps. The Boc group effectively "masks" this reactivity under a wide range of reaction conditions. Key advantages of using a Boc protecting group include:
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Stability: The Boc group is stable to many reagents and reaction conditions, including basic and nucleophilic environments.
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Ease of Introduction: The protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is typically high-yielding and proceeds under mild conditions.
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Facile Cleavage: The Boc group can be readily removed under acidic conditions, which is convenient for the subsequent formation of the hydrochloride salt in a one-pot or sequential manner.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Product characterization should be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| Reagent/Material | Supplier | Purity |
| 3-Oxa-9-azaspiro[5.5]undecane | Commercially available | ≥95% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Major chemical suppliers | ≥97% |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Major chemical suppliers | ≥99% |
| Dichloromethane (DCM) | Major chemical suppliers | Anhydrous |
| Methanol (MeOH) | Major chemical suppliers | Anhydrous |
| Hydrochloric acid (HCl) solution (e.g., 4M in dioxane) | Major chemical suppliers | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | Major chemical suppliers | N/A |
| Silica gel for column chromatography | Major chemical suppliers | N/A |
Step 1: Synthesis of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
This step involves the protection of the secondary amine of the spirocyclic core with a Boc group.
Procedure:
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To a solution of 3-Oxa-9-azaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a solid.
Step 2: Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride
This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.
Procedure:
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Dissolve the purified tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dichloromethane.
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To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or a solution of HCl in methanol) (excess, typically 2-3 eq).
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Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
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Upon completion of the reaction, the hydrochloride salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
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The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield 3-Oxa-9-azaspiro[5.5]undecane hydrochloride as a white to light yellow powder or crystal.[1]
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The product can be further purified by recrystallization if necessary.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, thorough characterization is essential. A purity of >98.0% is typically expected for research applications, which can be determined by quantitative NMR (qNMR).[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO | [1] |
| Molecular Weight | 191.70 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity (qNMR) | >98.0% | [1] |
| Storage | Store in a cool, dark place under inert gas | [1] |
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum should confirm the presence of the spirocyclic core protons. The chemical shifts and coupling constants will be indicative of the rigid chair-like conformations of the piperidine and oxane rings.
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¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 156.13) and/or fragments consistent with the structure of 3-Oxa-9-azaspiro[5.5]undecane.
Alternative Synthetic Routes
While the Boc-protection strategy is robust, other methods for the synthesis of the 3-Oxa-9-azaspiro[5.5]undecane core have been reported and may be suitable for specific applications or large-scale production.
Ring-Closing Metathesis (RCM) and Hydrogenation
An alternative approach involves the use of ring-closing metathesis to construct the spirocyclic framework.[1]
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Ring-Closing Metathesis: A suitable diene precursor is treated with a Grubbs catalyst to form a spirocyclic alkene.[1]
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Hydrogenation: The resulting alkene is then reduced, typically via catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol, to yield the saturated spirocycle.[1]
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Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid to form the final product.[1]
Caption: Ring-Closing Metathesis (RCM) and hydrogenation workflow.
This method offers a modular approach to the synthesis but may involve more steps and the use of expensive catalysts.
Safety and Handling
3-Oxa-9-azaspiro[5.5]undecane hydrochloride is hygroscopic and air-sensitive, and therefore should be handled with care.[1] It is recommended to store the compound in a cool, dark place under an inert atmosphere.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride via a Boc-protected intermediate provides a reliable and efficient route to this important building block for drug discovery. The protocols outlined in this guide, along with the rationale for the chosen synthetic strategy, are intended to empower researchers to confidently synthesize and utilize this valuable compound in their scientific endeavors. The alternative synthetic routes offer additional options for consideration depending on the specific research needs and available resources. Careful execution of these procedures and thorough characterization of the final product are paramount to ensuring the quality and reproducibility of subsequent research.
References
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3-Oxa-9-azaspiro[5.5]undecane Hydrochloride | CAS 1380300-88-8 - Benchchem.
